
Dipropan-2-yl(2-methoxyethyl)phosphoramidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropan-2-yl(2-methoxyethyl)phosphoramidate is a chemical compound belonging to the class of organophosphorus compounds It is characterized by the presence of a phosphoramidate group, which consists of a phosphorus atom bonded to an oxygen atom, a nitrogen atom, and two alkyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl(2-methoxyethyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of a phosphoramidate precursor with an appropriate alkylating agent under controlled conditions. For example, the reaction of a phosphoramidate with 2-methoxyethyl chloride in the presence of a base such as triethylamine can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions
Dipropan-2-yl(2-methoxyethyl)phosphoramidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoramidate group to a phosphine derivative.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidate oxides, while reduction can produce phosphine derivatives.
科学的研究の応用
Dipropan-2-yl(2-methoxyethyl)phosphoramidate has several scientific research applications, including:
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of dipropan-2-yl(2-methoxyethyl)phosphoramidate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Dipropyl(2-methoxyethyl)phosphoramidate
- Diethyl(2-methoxyethyl)phosphoramidate
- Dimethyl(2-methoxyethyl)phosphoramidate
Uniqueness
Dipropan-2-yl(2-methoxyethyl)phosphoramidate is unique due to its specific alkyl group substitution pattern, which can influence its reactivity and interaction with molecular targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.
特性
CAS番号 |
35812-38-5 |
|---|---|
分子式 |
C9H22NO4P |
分子量 |
239.25 g/mol |
IUPAC名 |
N-di(propan-2-yloxy)phosphoryl-2-methoxyethanamine |
InChI |
InChI=1S/C9H22NO4P/c1-8(2)13-15(11,14-9(3)4)10-6-7-12-5/h8-9H,6-7H2,1-5H3,(H,10,11) |
InChIキー |
YISYJJIZQXNFCZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OP(=O)(NCCOC)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


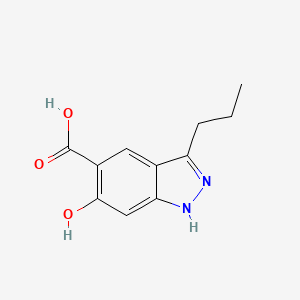
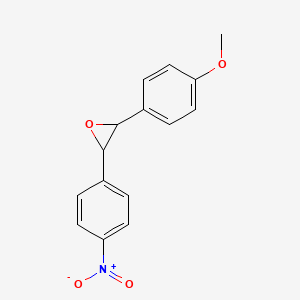
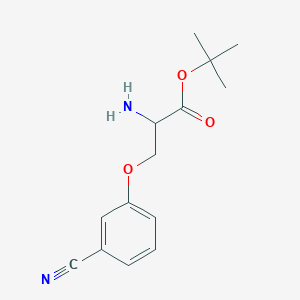
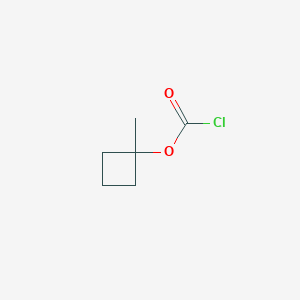
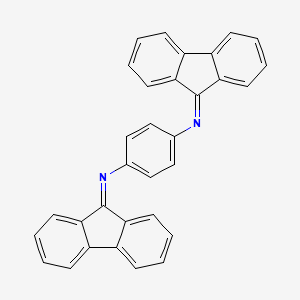
![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)
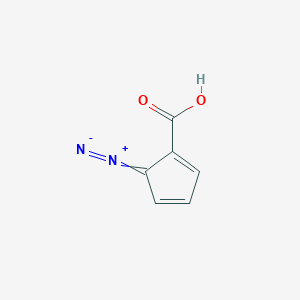
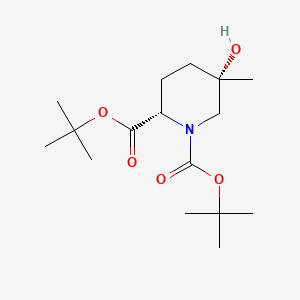
![Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]](/img/structure/B14009232.png)
![2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate](/img/structure/B14009236.png)
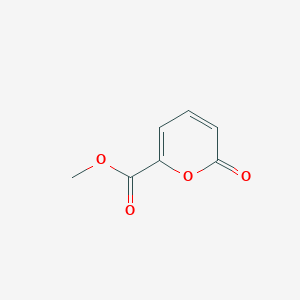
![2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid](/img/structure/B14009249.png)
![[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea](/img/structure/B14009252.png)
![9-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B14009257.png)
